molecular formula C15H16N2O3 B8468509 6-(4-Oxo-1-piperidyl)carbonyl-3,4-dihydrocarbostyril

6-(4-Oxo-1-piperidyl)carbonyl-3,4-dihydrocarbostyril

Cat. No.: B8468509
M. Wt: 272.30 g/mol
InChI Key: AAEBMZBJHNUKCB-UHFFFAOYSA-N
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Description

6-(4-Oxo-1-piperidyl)carbonyl-3,4-dihydrocarbostyril is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

6-(4-oxopiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H16N2O3/c18-12-5-7-17(8-6-12)15(20)11-1-3-13-10(9-11)2-4-14(19)16-13/h1,3,9H,2,4-8H2,(H,16,19)

InChI Key

AAEBMZBJHNUKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCC(=O)CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

46 Grams of 6-(4,4-ethylenedioxy-1-piperidylcarbonyl)-3,4-dihydrocarbostyril was dispersed in 400 ml of dioxane and 150 ml of water, then 15 ml of concentrated hydrochloric acid was added thereto and the whole mixture was heated at 100° C. for 7 hours with stirring. After the reaction mixture was allowed to stand for cooling, then was made alkaline by adding sodium carbonate, and the solvent was removed by evaporation. The residue thus obtained was extracted with chloroform, and the extract was dried with anhydrous sodium carbonate, and the solvent was removed by evaporation. The residue thus obtained was purified by means of a silica gel column chromatography (eluent: dichloromethane:methanol=10:1) to yield 37.6 g of 6-(4-oxo-1-piperidylcarbonyl)-3,4-dihydrocarbostyril.
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Synthesis routes and methods II

Procedure details

46 Grams of 6-(4,4-ethylenedioxy-1-piperidylcarbonyl)3,4-dihydrocarbostyril was dispersed in 400 ml of dioxane and 150 ml of water, then 15 ml of concentrated hydrochloric acid was added thereto and the whole mixture was heated at 100° C. for 7 hours with stirring. After the reaction mixture was allowed to stand for cooling, then was made alkaline by adding sodium carbonate, and the solvent was removed by evaporation. The residue thus obtained was extracted with chloroform, and the extract was dried with anhydrous sodium carbonate, and the solvent was removed by evaporation. The residue thus obtained was purlfied by means of a silica gel column chromatography (eluent:dichloromethane:methanol=10:1) to yield 37.6 g of 6-(4-oxo-1-piperidylcarbonyl)-3,4-dihydrocarbostyril.
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reactant
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400 mL
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0 (± 1) mol
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15 mL
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